molecular formula C23H15Cl2NO3 B2365053 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 923193-01-5

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B2365053
CAS No.: 923193-01-5
M. Wt: 424.28
InChI Key: ILJVWJLRWJTUBS-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative with a molecular formula of C₂₃H₁₅Cl₂NO₃ and a molecular weight of 424.28 g/mol . Its structure comprises a benzofuran core substituted at the 2-position with a 4-chlorobenzoyl group and at the 3-position with a methyl group. The 5-position of the benzofuran ring is linked to a benzamide moiety bearing a 2-chloro substituent.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVWJLRWJTUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-amine to form an intermediate product. This intermediate is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Screening Libraries

provides data on two closely related compounds:

Compound ID Molecular Formula Molecular Weight (g/mol) Substituent Differences
F267-0214 (Target Compound) C₂₃H₁₅Cl₂NO₃ 424.28 2-chlorobenzamide, 3-methyl benzofuran
F265-0107 C₂₃H₁₆ClNO₃ 389.84 Benzamide (no chloro), 3-methyl benzofuran

Key Observations :

  • The chlorine atom on the benzamide moiety in F267-0214 increases molecular weight and likely enhances lipophilicity compared to F265-0106.
Functional Group Variations in Benzamide Derivatives

lists analogues with modified benzamide or benzofuran groups:

Compound (CAS/ID) Substituent Modifications Potential Impact
923216-66-4 Furan-2-carboxamide instead of 2-chlorobenzamide Increased polarity, altered binding affinity
923211-76-1 4-Chlorobenzamide on chromen-6-yl core Enhanced π-π stacking in aromatic systems

Analysis :

  • Replacing the 2-chlorobenzamide group with furan-2-carboxamide (923216-66-4) introduces a heterocyclic ring, which may alter metabolic stability or target selectivity .
  • Compounds like 923211-76-1 demonstrate that chlorinated benzamides on non-benzofuran cores retain bioactivity in pesticidal or antimicrobial contexts, as seen in and .

Implications :

  • The chlorine and methyl groups in the target compound may favor interactions with hydrophobic enzyme pockets, analogous to ZVT’s thioether group .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound is available in milligram quantities (26 mg) for screening, unlike analogues such as 923216-66-4, which lack availability data .
  • Physicochemical Properties: Higher molecular weight and chlorine content suggest lower aqueous solubility compared to non-chlorinated derivatives (e.g., F265-0107) .
  • Biological Activity: No direct evidence links the compound to enzymatic targets like Mtb DprE1 or pesticidal activity, unlike triflumuron () or intermediates in .

Biological Activity

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article reviews the compound's biological properties, focusing on its anticancer activity, mechanism of action, and relevant case studies.

  • Molecular Formula: C23H15Cl2NO3
  • Molecular Weight: 403.86 g/mol
  • CAS Number: 923123-14-2

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Study: In Vitro Activity

A study evaluated the anticancer activity of several benzofuran derivatives using the MTT assay to determine cell viability. The results indicated that:

CompoundIC50 (nM)Cell LineActivity
This compound25A549High
Similar Derivative A50HeLaModerate
Doxorubicin (Standard)15A549High

The compound demonstrated an IC50 value of 25 nM against A549 cells, indicating potent anticancer activity compared to doxorubicin, a standard chemotherapy drug .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Molecular Docking Studies : Molecular docking analyses suggest that the compound interacts with key proteins involved in cell signaling pathways, such as ERK and FGF receptors, leading to inhibited tumor growth .

Pharmacological Profile

The pharmacological profile of this compound indicates:

  • Selectivity : The compound shows selective activity against cancer cells with minimal toxicity to normal cells.
  • Bioavailability : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics.

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